3,4'-Difluoro-1,1'-biphenyl-4-carboxaldehyde
Overview
Description
“3,4’-Difluoro-1,1’-biphenyl-4-carboxaldehyde” is an organic compound with the molecular formula C13H8F2O . It is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings .
Molecular Structure Analysis
The molecular structure of “3,4’-Difluoro-1,1’-biphenyl-4-carboxaldehyde” consists of two phenyl rings connected by a single bond, with two fluorine atoms attached to the 3 and 4 positions of one of the phenyl rings, and a carboxaldehyde group (-CHO) attached to the 4 position of the other phenyl ring .Physical And Chemical Properties Analysis
The molecular weight of “3,4’-Difluoro-1,1’-biphenyl-4-carboxaldehyde” is 218.2 g/mol. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the sources I found .Scientific Research Applications
Synthesis of Difluorinated Pyridinecarboxaldehyde
The synthesis of novel 3,5-difluoropyridine-4-carboxaldehyde using N-fluoro-benzenesulfonimide (NSFi) showcases the chemical reactivity and potential applications of difluorinated compounds. The process involves difluorination through the reaction of dihalo-dioxolane pyridine with n-butyllithium followed by N-fluorobenzenesulfonimide at low temperatures. This synthesis underlines the importance of maintaining low temperatures during transmetallation for selective difluoro-substitution (Ko et al., 2006).
O- and N-Functionalization of Difluoro Benzodioxoles
The transformation of 2,2-difluoro-1,3-benzodioxole into a range of derivatives was achieved via a lithiated intermediate. This extensive conversion process highlights the diverse chemical reactivity and potential applications of difluoro compounds in creating a wide array of new derivatives, offering insights into the chemical versatility of such compounds (Schlosser et al., 2003).
Molecular Structure and Vibrational Properties
Investigating the molecular structure and vibrational properties of biphenyl carboxaldehydes provides insights into the fundamental characteristics of these compounds. Techniques like Fourier Transform infrared and Raman spectra, NMR, and density functional theory (DFT) calculations are pivotal in determining torsional potentials, hindered rotation, and molecular structure, which are crucial for understanding the potential applications of these compounds in various scientific fields (Srishailam et al., 2019).
Mechanism of Action
properties
IUPAC Name |
2-fluoro-4-(4-fluorophenyl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHFIMYBSUWVBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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